4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

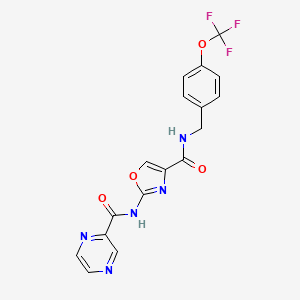

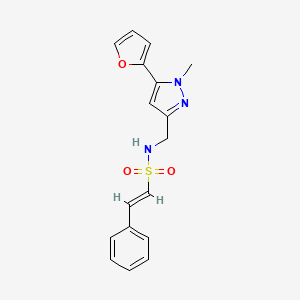

“4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura coupling .

Synthesis Analysis

The synthesis of pinacol boronic esters like “this compound” involves catalytic protodeboronation . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C17H24BNO4 . The molecular weight of the compound is 317.19 .Chemical Reactions Analysis

Pinacol boronic esters, including “this compound”, are involved in various chemical reactions. One of the most significant reactions is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 317.19 . The compound has a linear formula of C17H24BNO4 . The melting point of the compound is between 78-84 °C .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester is utilized in polymer synthesis. For example, thiophenebisboronic derivatives, including pinacol esters, have been used in palladium-catalyzed Suzuki polycondensations to create alternating thiophene−phenylene copolymers. These polymers exhibit moderate molecular weight and polydispersity, showcasing the material's utility in creating well-defined polymer structures (Jayakannan, Dongen, & Janssen, 2001).

Boronic Acid and Ester Synthesis

Boronic acids and esters, including those derived from this compound, play a critical role in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. They are often synthesized using metal- and additive-free methods, highlighting their importance in producing materials with low levels of transition metal contamination (Mfuh, Schneider, Cruces, & Larionov, 2017).

Boronic Acid Polymer Development

This compound is also instrumental in developing water-soluble boronic acid copolymers. These polymers have been synthesized from boronic ester monomers through reversible addition−fragmentation chain transfer (RAFT) yielding boronic acid precursors. Such polymers are significant in creating amphiphilic block copolymers forming micelles in aqueous media (Cambre, Roy, Gondi, & Sumerlin, 2007).

Spectroscopic Properties

The compound has been subject to experimental and theoretical study for its structural, electronic, and spectroscopic properties. Such studies, focusing on properties like oscillator strength, excitation energy, and molecular electrostatic potential, are crucial for understanding and harnessing the potential of these compounds in various applications (Tanış, Şaş, Kurban, & Kurt, 2018).

Fluorescence Monitoring

The compound is used in fluorescence studies, where its formation into a cyclic boronate ester enhances Lewis acidity and strengthens cation-π stacking interactions. This leads to a significant increase in fluorescence, useful in chemical sensing and analysis (Huang, Jiang, Bull, Fossey, & James, 2010).

Zukünftige Richtungen

The future directions of “4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester” and similar compounds involve their use in various chemical reactions. For instance, the Suzuki–Miyaura coupling is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The development of more efficient and environmentally friendly methods for the synthesis and use of these compounds is a key area of future research .

Wirkmechanismus

Mode of Action

It’s worth noting that compounds containing boronic acid pinacol esters are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Biochemical Pathways

It’s known that suzuki-miyaura cross-coupling reactions, which boronic acid pinacol esters are often involved in, play a crucial role in the synthesis of various biologically active compounds .

Eigenschaften

IUPAC Name |

morpholin-4-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-9-11(10-22-12)13(18)17-5-7-19-8-6-17/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERJPKAWGBEPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866666.png)

![1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2866668.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2866670.png)

![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2866673.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866678.png)

![ethyl 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2866681.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride](/img/structure/B2866684.png)